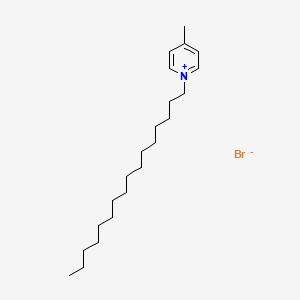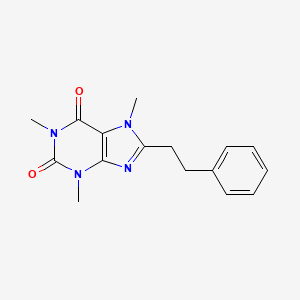
CID 78062244
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78062244” is a chemical entity registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 78062244 involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. For instance, one method might involve the use of specific catalysts and solvents under controlled temperature and pressure conditions to achieve the desired chemical structure .
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and yield .
Chemical Reactions Analysis
Types of Reactions: CID 78062244 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the best results .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions might yield oxidized derivatives, while substitution reactions could result in various substituted analogs of this compound .
Scientific Research Applications
CID 78062244 has a wide range of applications in scientific research. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, it might be studied for its potential therapeutic effects or as a tool in biochemical assays. Industrially, this compound could be used in the development of new materials or as a component in various chemical processes .
Mechanism of Action
The mechanism of action of CID 78062244 involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering their activity, and thereby affecting various biochemical pathways. Detailed studies would be required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 78062244 can be identified based on their chemical structure and properties. These might include other compounds with similar functional groups or molecular frameworks .
Uniqueness: What sets this compound apart from its similar compounds could be its unique reactivity, stability, or specific interactions with biological targets. These unique properties make it a valuable compound for specific applications in research and industry .
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique chemical properties, diverse reactivity, and wide range of applications make it an important subject of study. Further research into its synthesis, reactions, and applications will continue to uncover new possibilities for its use.
Properties
Molecular Formula |
Ge3Mo5 |
|---|---|
Molecular Weight |
697.6 g/mol |
InChI |
InChI=1S/3Ge.5Mo |
InChI Key |
RJXJBVYHUYGEDO-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Ge].[Ge].[Mo].[Mo].[Mo].[Mo].[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Butyl(dimethyl)silyl]methyl acetate](/img/structure/B14739195.png)

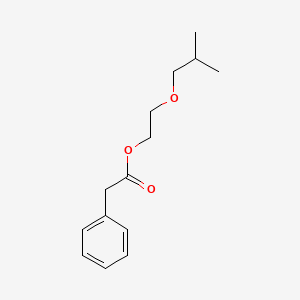
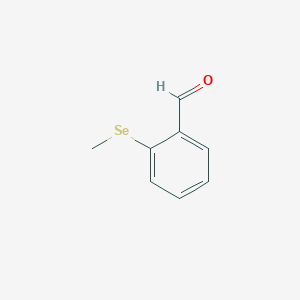
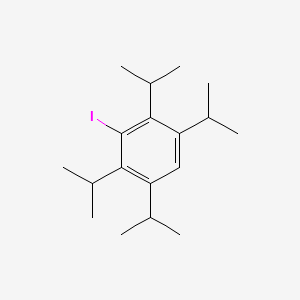
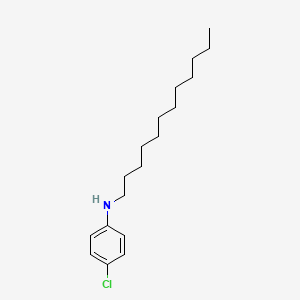
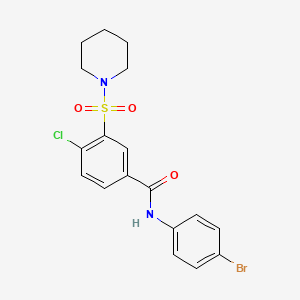

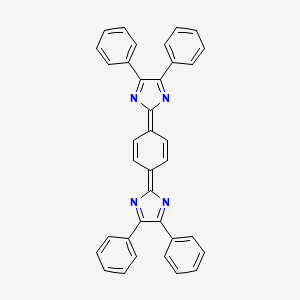
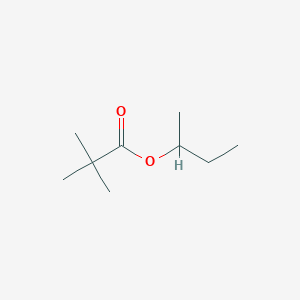
![[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone](/img/structure/B14739249.png)
